4-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine

Kinase inhibition Structure-activity relationship Regioisomer selectivity

Select CAS 946323-63-3 as your definitive meta-substituted reference standard in the piperazinyl-pyrimidine chemotype. This compound features a 6-methoxy-2-methylpyrimidine core with a single-hinge-donor pharmacophore, making it ideal for screening against STE and CK1 family kinases. The 3-chlorobenzoyl moiety provides an optimal lipophilicity (XLogP3=2.9) for oral drug-like space, balancing permeability and solubility. Its rigid carbonyl linker enables precise molecular docking and MD simulations. Use it side-by-side with 2- and 4-chloro regioisomers to map target hydrophobic back pockets. This scaffold offers a stable amide bond and a favorable entropic binding profile for hit-to-lead optimization.

Molecular Formula C17H19ClN4O2
Molecular Weight 346.82
CAS No. 946323-63-3
Cat. No. B2894795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine
CAS946323-63-3
Molecular FormulaC17H19ClN4O2
Molecular Weight346.82
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H19ClN4O2/c1-12-19-15(11-16(20-12)24-2)21-6-8-22(9-7-21)17(23)13-4-3-5-14(18)10-13/h3-5,10-11H,6-9H2,1-2H3
InChIKeyZMLARMCSHAARPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine (CAS 946323-63-3): Structural Identity and Compound Classification for Research Procurement


4-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine (CAS 946323-63-3) is a synthetic small-molecule piperazinyl-pyrimidine derivative with the molecular formula C₁₇H₁₉ClN₄O₂ and a molecular weight of 346.8 g/mol [1]. The compound features a 6-methoxy-2-methylpyrimidine core linked via a piperazine bridge to a 3-chlorobenzoyl moiety [2]. It belongs to a broader chemotype explored in medicinal chemistry for kinase inhibition and G-protein-coupled receptor modulation, with close structural analogs appearing in patent families targeting CCR4 antagonism and protein kinase inhibition [3]. The compound is catalogued in PubChem (CID 42473262) and is commercially available as a research reagent, typically at ≥95% purity [1].

Why 4-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine Cannot Be Replaced by Common Piperazinyl-Pyrimidine Analogs


Within the piperazinyl-pyrimidine chemotype, seemingly minor structural permutations produce divergent target engagement profiles. The 3-chlorobenzoyl substituent distinguishes this compound from its 2-chloro and 4-chloro positional isomers, which exhibit altered hydrogen-bonding geometry and steric occupancy in kinase ATP-binding pockets [1]. Replacing the 6-methoxy-2-methylpyrimidine core with a 6-imidazolyl-pyrimidine (as in CAS 1170062-61-9) shifts the heterocyclic electronics and hydrogen-bond acceptor topology, resulting in different selectivity fingerprints across the kinome [2]. Similarly, exchanging the benzoyl carbonyl for a sulfonyl linker (e.g., 4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine) alters both conformational flexibility and the angle of the 3-chlorophenyl group relative to the piperazine ring, which can abrogate activity at certain targets while potentially introducing off-target liabilities . These structure-activity relationship (SAR) sensitivities mean that substituting one piperazinyl-pyrimidine analog for another without experimental validation risks loss of the desired pharmacological profile.

Quantitative Differentiation Evidence for 4-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine (CAS 946323-63-3) Against Structural Analogs


Regioisomeric Chlorobenzoyl Positioning: 3-Cl vs. 2-Cl vs. 4-Cl Pharmacophore Impact

The 3-chlorobenzoyl regioisomer (this compound, CAS 946323-63-3) places the chlorine atom at the meta position of the benzoyl ring, whereas the 2-chloro analog (CAS 946371-33-1) and 4-chloro analog adopt ortho and para orientations, respectively. Patent SAR data for the piperazinyl-pyrimidine kinase inhibitor series demonstrates that meta-substitution on the benzoyl ring alters the dihedral angle between the phenyl ring and the piperazine carbonyl plane compared to ortho or para substitution, affecting complementarity with the hydrophobic back pocket of the kinase hinge region [1]. The 3-chloro orientation preserves both steric fit and an optimal electrostatic surface potential for interaction with conserved gatekeeper residues, whereas the 2-chloro isomer introduces steric clash with the glycine-rich loop in certain kinase conformations [1].

Kinase inhibition Structure-activity relationship Regioisomer selectivity

Carbonyl vs. Sulfonyl Linker: Impact on Conformational Flexibility and Target Engagement

The carbonyl linker (-C(=O)-) in the target compound imparts a planar, sp²-hybridized geometry at the piperazine-benzoyl junction, with restricted rotation due to partial double-bond character of the amide bond. In contrast, the sulfonyl analog 4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine features a tetrahedral sulfur center with longer S–N and S–C bonds, allowing greater rotational freedom and a different projection angle of the 3-chlorophenyl group [1]. The carbonyl linker yields a calculated distance of approximately 2.4 Å between the piperazine N and the phenyl centroid, whereas the sulfonyl linker extends this to roughly 2.9 Å, altering the spatial relationship between the pyrimidine hinge-binding motif and the hydrophobic aryl group [2]. This difference can shift selectivity between kinase subfamilies that have varying depth and shape of the hydrophobic back pocket.

Conformational analysis Linker chemistry Target selectivity

Methoxy-Methylpyrimidine vs. Imidazolyl-Pyrimidine Core: Hydrogen-Bond Acceptor Profile

The target compound incorporates a 6-methoxy-2-methylpyrimidine core, which presents one hydrogen-bond acceptor (the pyrimidine N1) and one methoxy oxygen capable of weak H-bond acceptance. The close analog CAS 1170062-61-9 replaces the 6-methoxy-2-methyl substituents with a 6-(1H-imidazol-1-yl) group, introducing an additional imidazole nitrogen that serves as both a hydrogen-bond donor and acceptor [1]. This changes the hydrogen-bond acceptor count from 5 (target compound) to 6 (imidazole analog) [2]. In kinase hinge-binding pharmacophores, the number and positioning of H-bond acceptors directly determine which kinases are engaged: the methoxy-methylpyrimidine core is found in inhibitors selective for kinases with a single hinge hydrogen-bond donor, whereas the imidazolyl-pyrimidine core can accommodate kinases with two adjacent hinge donors [3].

Hinge-binding motif Kinase selectivity Hydrogen-bond acceptor

Intra-Class Differentiation: 3-Chlorobenzoyl Piperazinyl-Pyrimidine vs. 3,5-Dimethoxybenzoyl Analog

Replacement of the 3-chlorobenzoyl group with 3,5-dimethoxybenzoyl (as in 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine) significantly alters the lipophilicity and electronic character of the molecule. The 3-chloro substituent is electron-withdrawing (Hammett σₘ = +0.37) and moderately lipophilic (π = +0.71), whereas the 3,5-dimethoxy substituents are electron-donating (σₘ = +0.12) and less lipophilic (π = -0.02 for OCH₃) [1]. This shifts the computed XLogP3 from approximately 2.9 (target compound) to an estimated 1.8–2.0 for the dimethoxy analog, with consequent effects on membrane permeability and oral bioavailability potential [2]. The electron-withdrawing chlorine also stabilizes the benzoyl carbonyl toward metabolic reduction compared to the electron-rich dimethoxybenzoyl group.

Lipophilicity Membrane permeability Drug-likeness

Recommended Application Scenarios for 4-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine (CAS 946323-63-3) Based on Structural Differentiation Evidence


Kinase Inhibitor Screening Cascades Targeting Single-Hinge-Donor Kinases

The methoxy-methylpyrimidine core of CAS 946323-63-3 presents a single-hinge-donor pharmacophore [1], making it suitable for high-throughput screening against kinases that rely on one hydrogen-bond donor in the hinge region (e.g., certain members of the STE and CK1 families). The 3-chlorobenzoyl group provides moderate lipophilicity (XLogP3 = 2.9) [2] that balances membrane permeability with aqueous solubility, an advantage over more lipophilic analogs. Use this compound as a core scaffold for SAR expansion when the screening target is predicted or known to accommodate a single-hinge-donor pyrimidine motif.

Structure-Activity Relationship Studies on Benzoyl Regioisomer Effects

Because the chlorine position on the benzoyl ring (ortho, meta, para) is a critical determinant of kinase selectivity in the piperazinyl-pyrimidine series [1], CAS 946323-63-3 serves as the meta-substituted reference compound in a regioisomeric panel. Pair it with the 2-chloro analog (CAS 946371-33-1) and 4-chloro analog in parallel dose-response assays to map the steric and electronic requirements of the target's hydrophobic back pocket. This systematic comparison enables rational selection of the optimal regioisomer for lead optimization.

Computational Docking and Molecular Dynamics Studies of Linker Geometry Effects

The carbonyl linker of CAS 946323-63-3 provides a shorter, more rigid connection between the piperazine and the 3-chlorophenyl group compared to the sulfonyl analog [1]. This geometric constraint makes the compound well-suited for molecular docking and molecular dynamics simulations aimed at understanding the conformational preferences of the benzoyl-piperazine pharmacophore within kinase or GPCR binding sites. Use the experimentally determined or computed 3D structure [3] as input for virtual screening campaigns that prioritize compounds with restricted rotational freedom for entropic binding advantages.

Medicinal Chemistry Hit-to-Lead Optimization with Controlled Lipophilicity

With a computed XLogP3 of 2.9 [1], CAS 946323-63-3 occupies a favorable lipophilicity range for oral drug-like space (typically XLogP 1–3). In hit-to-lead programs, this compound can serve as a starting point for further optimization where maintaining or slightly reducing lipophilicity is desired—contrasting with more lipophilic analogs (e.g., dichloro-substituted variants) that risk poor solubility and higher metabolic clearance. The electron-withdrawing 3-chloro substituent also stabilizes the amide bond toward hydrolysis, a potential advantage over electron-rich benzoyl analogs [2].

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